molecular formula C27H31N5O4 B2547139 N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-36-9

N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2547139
CAS No.: 1105212-36-9
M. Wt: 489.576
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Description

“N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 3-methoxybenzyl chloride, and appropriate quinazoline derivatives. The reaction conditions may involve:

    Cyclization reactions: Formation of the triazoloquinazoline core.

    Amidation reactions: Introduction of the carboxamide group.

    Substitution reactions: Attachment of the propyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch processing: For small-scale synthesis.

    Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit promising anticancer properties. The mechanisms include:

  • Induction of Apoptosis : Studies show that the compound can trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression in cancer cells, leading to inhibited proliferation.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various pathogens. Its mechanism involves:

  • Inhibition of Bacterial Growth : Similar compounds have shown efficacy against resistant strains of bacteria.
  • Potential Use in Antibiotic Development : Given its structure, it may serve as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance:

  • DNA Gyrase and Topoisomerase Inhibition : These enzymes are crucial for bacterial DNA replication and are common targets for antimicrobial agents.

Case Study 1: Anticancer Activity

In a study published in CrystEngComm, derivatives of quinazoline were tested for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural features to N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of quinazoline derivatives revealed that N-cyclohexyl derivatives displayed remarkable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds in treating infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of “N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” involves:

    Molecular targets: Binding to specific proteins or receptors.

    Pathways involved: Modulation of signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class with similar structures.

    Quinazoline derivatives: Compounds with the quinazoline core structure.

Uniqueness

    Structural features: Unique combination of cyclohexyl, methoxyphenyl, and propyl groups.

    Biological activity: Distinct biological activities compared to other similar compounds.

Biological Activity

N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines and exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • Key Functional Groups : Triazole ring, quinazoline core, methoxyphenyl substituent.

Biological Activity Overview

Research has indicated that compounds related to triazoloquinazolines exhibit various biological activities including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show promising activity against bacterial strains.
  • Anti-inflammatory Effects : Compounds in this class have been shown to reduce inflammation in preclinical models.

Antitumor Activity

A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines. The findings indicated that the compound exhibited potent anticancer activity with an IC₅₀ value significantly lower than standard chemotherapeutics.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
N-cyclohexyl derivativeSKBr-3 (HER-2+)17.44 ± 0.01Induction of apoptosis through DNA degradation
Standard (5-FU)SKBr-3 (HER-2+)38.58 ± 0.04Inhibition of DNA synthesis

In vitro studies revealed that the compound triggered apoptosis in cancer cells by promoting DNA fragmentation and inhibiting cell proliferation. The apoptotic population increased significantly after treatment with the compound compared to control groups .

Antimicrobial Activity

The antimicrobial potential of triazoloquinazolines has been explored in various studies. For instance, one study highlighted the ability of certain derivatives to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Research has also suggested that triazoloquinazolines possess anti-inflammatory properties. In animal models, these compounds reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into the anticancer properties of N-cyclohexyl derivatives showed that compounds with methoxy substitutions had enhanced activity against breast cancer cell lines. The study utilized multicellular spheroid models to mimic tumor microenvironments, revealing that these compounds effectively penetrated and inhibited tumor growth .
  • Case Study on Antimicrobial Efficacy :
    Another study assessed the antimicrobial activity of a series of triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4/c1-3-14-30-25(34)22-13-12-19(24(33)28-20-9-5-4-6-10-20)16-23(22)32-26(30)29-31(27(32)35)17-18-8-7-11-21(15-18)36-2/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDAVPOYMBURAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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